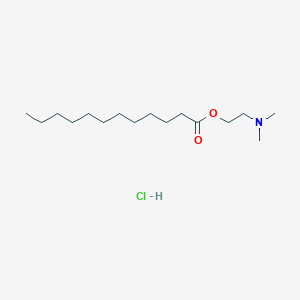
Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride is a chemical compound that belongs to the class of esters. It is derived from dodecanoic acid (also known as lauric acid) and 2-(dimethylamino)ethanol. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride typically involves the esterification of dodecanoic acid with 2-(dimethylamino)ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and 2-(dimethylamino)ethanol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Common reagents include alkyl halides for nucleophilic substitution reactions.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidizing agent) and lithium aluminum hydride (reducing agent) are used.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-(dimethylamino)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Scientific Research Applications
Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role in cell membrane interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Lauric acid ethyl ester: Similar in structure but lacks the dimethylamino group.
2-(Dimethylamino)ethyl acetate: Similar in structure but derived from acetic acid instead of dodecanoic acid.
Uniqueness
Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to the presence of both the long-chain dodecanoic acid and the dimethylamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
37839-72-8 |
|---|---|
Molecular Formula |
C16H34ClNO2 |
Molecular Weight |
307.9 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl dodecanoate;hydrochloride |
InChI |
InChI=1S/C16H33NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17(2)3;/h4-15H2,1-3H3;1H |
InChI Key |
IMMLDQCKUVZAAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















